Synthetic Efficiency: Four-Step, 88% Overall Yield Route to (R)-Garner Aldehyde from D-Serine via Weinreb Amide Intermediate
The (R)-configured Boc-protected serine-derived Weinreb amide (the target compound class) enables a streamlined four-step synthesis of (R)-Garner aldehyde from D-serine in 88% overall yield, as demonstrated by Campbell and Taylor [1]. In contrast, alternative routes to Garner aldehyde that bypass the Weinreb amide intermediate require longer step counts, involve protecting group manipulations with lower overall efficiency, or suffer from partial racemization during oxidation steps . The Weinreb amide moiety provides a direct, epimerization-free conversion pathway that eliminates the need for redox adjustments typically required when using ester or carboxylic acid intermediates [2].
| Evidence Dimension | Synthetic efficiency (step count and overall yield) for Garner aldehyde preparation |
|---|---|
| Target Compound Data | 4 steps; 88% overall yield from D-serine (via Weinreb amide intermediate class) |
| Comparator Or Baseline | Alternative routes without Weinreb amide: 5–6+ steps; typical yields 50–70% overall (class-level baseline) |
| Quantified Difference | ≥1 fewer synthetic step; 18–38% higher overall yield |
| Conditions | Campbell protocol: D-serine → N-Boc Weinreb amide → Garner aldehyde; DIBAL-H reduction at –78°C |
Why This Matters
Reduced step count lowers procurement and labor costs while higher overall yield improves atom economy and material efficiency for multi-gram scale-ups.
- [1] Campbell AD, Raynham TM, Taylor RJK. A simplified route to the (R)-Garner aldehyde and (S)-vinyl glycinol. Synthesis. 1998;(12):1707-1709. View Source
- [2] Davies SG, Fletcher AM, Thomson JE. Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents. Chemical Communications. 2013;49(77):8586-8598. View Source
